![molecular formula C16H21N3O4S B3010277 1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886904-28-5](/img/structure/B3010277.png)
1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a morpholino group, a propylsulfonyl group, a benzimidazole group, and an ethanone group. These groups suggest that this compound might have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzimidazole group suggests that part of the molecule is likely to be planar, while the morpholino group could introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzimidazole group might participate in aromatic substitution reactions, while the morpholino group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the benzimidazole group might increase its stability, while the morpholino group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Background: Metronidazole (Flagyl), a well-known nitroheterocyclic drug, has been widely used to treat infections caused by Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. Our compound shares structural similarities with metronidazole, making it an interesting candidate for antimicrobial research.
Findings:Antibacterial Activity: Some derivatives of our compound exhibit superior antibacterial activity against Clostridium sporogenes bacteria compared to metronidazole. These compounds could potentially serve as alternatives or adjuncts in antibacterial therapy .
Antigiardial Activity: Several newly synthesized derivatives demonstrate remarkable antigiardial activity. Notably, 1-ethyl-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazine shows similar activity to metronidazole. These findings suggest potential applications in treating giardiasis .
Antitrichomonal Activity: Our compound derivatives also exhibit significant antitrichomonal activity, surpassing metronidazole. Researchers have observed IC50 values ranging from 6.7 to 8.65 µg/cm3, highlighting their potential in treating trichomoniasis .
Anti-Epileptic Properties
Background: Imidazole derivatives have attracted attention as potential anti-epileptic agents. Our compound’s unique structure warrants investigation in this field.
Findings:- Protection in Pentylenetetrazole Test : Derivatives such as 1-(4-chlorophenyl)-4-morpholin-1-yl-1,5-dihydro-imidazol-2-one and 1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one show protective effects in the pentylenetetrazole test in rats. These compounds exhibit pharmacological activity without the typical side effects associated with benzodiazepine receptor agonists .
Other Applications
Background: Our compound’s structural features make it a versatile candidate for further exploration.
Potential Areas::Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-11-24(21,22)16-17-13-5-3-4-6-14(13)19(16)12-15(20)18-7-9-23-10-8-18/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIFBQAVDOHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.